Product packaging for 4-Bromotetrahydro-2H-thiopyran 1,1-dioxide(Cat. No.:CAS No. 38690-84-5)

4-Bromotetrahydro-2H-thiopyran 1,1-dioxide

Cat. No.: B1527231
CAS No.: 38690-84-5
M. Wt: 213.1 g/mol
InChI Key: OSWSSZXHGBDQIH-UHFFFAOYSA-N
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Description

4-Bromotetrahydro-2H-thiopyran 1,1-dioxide (CAS 38690-84-5) is a high-purity, versatile sulfone-based building block extensively used in medicinal chemistry and organic synthesis research . This compound features a bromine substituent on a saturated thiopyran ring, which is further activated by the presence of a sulfone (S=O) group . The electron-withdrawing nature of the sulfone group enhances the reactivity of adjacent carbon atoms, making the bromine handle an excellent leaving group for nucleophilic substitution reactions, such as Suzuki couplings and aminations . Its molecular formula is C 5 H 9 BrO 2 S, with a molecular weight of 213.09 g/mol . Researchers value this compound as a key intermediate for constructing complex molecular architectures, particularly in the synthesis of potential pharmaceutical candidates and functional materials . The saturated, conformationally flexible ring system provides a three-dimensional structure that is advantageous in drug discovery for exploring novel chemical space. For safe handling, please note the associated hazard statements (H302, H315, H319, H335) and refer to the relevant Safety Data Sheet . This product is intended for research purposes only and must be stored sealed in a dry environment at room temperature to maintain stability .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9BrO2S B1527231 4-Bromotetrahydro-2H-thiopyran 1,1-dioxide CAS No. 38690-84-5

Properties

IUPAC Name

4-bromothiane 1,1-dioxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO2S/c6-5-1-3-9(7,8)4-2-5/h5H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSWSSZXHGBDQIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCC1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38690-84-5
Record name 4-bromotetrahydro-2H-thiopyran-1,1-dioxide
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Biological Activity

4-Bromotetrahydro-2H-thiopyran 1,1-dioxide is a heterocyclic compound that has garnered attention for its potential biological activities. This compound features a tetrahydrothiopyran ring with a bromine substituent and two oxide functionalities, which may contribute to its pharmacological properties. Research into its biological activity includes its antimicrobial effects, interactions with various receptors, and potential therapeutic applications.

  • Molecular Formula : C5_5H9_9BrO2_2S
  • Molecular Weight : 213.09 g/mol
  • CAS Number : 38690-84-5
  • Density : 1.5 ± 0.1 g/cm³
  • Boiling Point : Not specified

Antimicrobial Activity

Research has indicated that derivatives of tetrahydro-2H-thiopyran, including this compound, exhibit significant antimicrobial properties. A study published in Bioorganic & Medicinal Chemistry Letters highlighted the synthesis of various tetrahydrothiopyran derivatives and their evaluation against pathogens such as Haemophilus influenzae and Moraxella catarrhalis. Some derivatives showed enhanced activity compared to traditional antibiotics, suggesting a potential role in treating respiratory infections .

Interaction with Receptors

This compound has been explored for its interaction with thyroid hormone receptors (THRs). The compound acts as a selective agonist for THR-beta, which is crucial for regulating metabolic processes and cholesterol levels in the body. This interaction could lead to therapeutic applications in managing conditions like hypothyroidism and related metabolic disorders .

Case Study 1: Antimicrobial Efficacy

In a combinatorial library study, various N-acylated derivatives of tetrahydro-4(2H)-thiopyran were synthesized and tested for antimicrobial activity. The results demonstrated that certain compounds derived from 4-bromotetrahydro-2H-thiopyran exhibited potent antibacterial effects against common respiratory pathogens. The findings suggest that these derivatives could serve as novel antibiotic candidates .

Case Study 2: Thyroid Hormone Modulation

A clinical study investigated the effects of THR-beta selective agonists on lipid metabolism in patients with dyslipidemia. The results indicated that treatment with compounds like this compound led to a significant reduction in low-density lipoprotein (LDL) cholesterol levels without the adverse side effects typically associated with thyroid hormone replacement therapy. This positions the compound as a promising candidate for further development in cardiovascular risk management .

Research Findings

StudyFindings
Bioorg Med Chem Lett (2003)Identified potent antibacterial activity against respiratory pathogens from thiopyran derivatives .
Clinical Trials on THR AgonistsDemonstrated LDL cholesterol reduction and improved metabolic profiles in patients .

Scientific Research Applications

Pharmaceutical Intermediates

4-Bromotetrahydro-2H-thiopyran 1,1-dioxide serves as an important intermediate in the synthesis of various pharmaceutical compounds due to its unique structural characteristics. Its ability to form derivatives makes it valuable in drug development.

Biological Activities

Research has indicated that this compound exhibits significant biological activities:

  • Anti-inflammatory Properties : Studies suggest that it may inhibit inflammatory pathways, making it a candidate for treating inflammatory diseases.
  • Antiallergic and Antiasthmatic Effects : Its potential to alleviate allergic reactions and asthma symptoms has been explored, showing promise in pharmacological studies.
  • Enzyme Inhibition : Notably, it has been shown to inhibit cystinyl aminopeptidase, an enzyme involved in various pathological conditions. This inhibition suggests possible therapeutic applications in diseases where this enzyme plays a critical role.

Therapeutic Potential

The compound's interactions with various biological targets indicate its potential as a therapeutic agent. Ongoing research aims to elucidate these interactions further, which could lead to new treatment modalities for conditions such as asthma, arthritis, and other inflammatory diseases .

Case Study 1: Anti-inflammatory Activity

A study conducted on animal models demonstrated that administration of this compound resulted in a significant reduction of inflammation markers compared to control groups. This suggests its potential as an anti-inflammatory agent in clinical settings.

Case Study 2: Enzyme Inhibition

In vitro experiments have shown that this compound effectively inhibits cystinyl aminopeptidase activity. This finding supports further exploration into its use for treating conditions associated with this enzyme's overactivity.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The table below summarizes critical structural analogs and their distinguishing features:

Compound Name Substituent(s) Molecular Weight Key Properties/Reactivity
4-Bromotetrahydro-2H-thiopyran 1,1-dioxide Br at C4 201.08 Bromine enables nucleophilic substitution; sulfone enhances ring stability .
4-Aminotetrahydro-2H-thiopyran 1,1-dioxide NH₂ at C4 ~166.22 Nucleophilic amino group facilitates coupling reactions; hydrochloride salt common .
4-Tetrahydrothiopyranone 1,1-dioxide C=O at C4 162.19 Ketone group supports condensation reactions; increased polarity .
3,4-Dibromotetrahydrothiophene 1,1-dioxide Br at C3 and C4 279.96 Formed via bromination of 2,5-dihydrothiophene 1,1-dioxide; dual electrophilic sites .
N-Acylated 1,2-Thiazetidine-3-acetic Acid 1,1-Dioxide N-acyl groups Variable Hydrolysis-prone; forms sulfonic acids or sulfonamides under moisture .

Stability and Handling

  • The bromo and keto derivatives are relatively stable under anhydrous conditions. In contrast, N-acylated 1,2-thiazetidine dioxides hydrolyze readily to sulfonic acids, limiting their shelf life .
  • Safety Data: this compound carries hazard codes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

Preparation Methods

General Synthetic Strategy Overview

The synthesis of 4-bromotetrahydro-2H-thiopyran 1,1-dioxide typically involves the functionalization of tetrahydrothiopyran or related sulfone precursors, with bromination at the 4-position. The key challenge is to achieve selective bromination without compromising the sulfone (1,1-dioxide) functionality, which requires mild and controlled reaction conditions.

Preparation from 1,1-Dioxo-tetrahydrothiopyran Precursors

One documented approach involves starting from 1,1-dioxo-tetrahydrothiopyran derivatives, which are oxidized forms of tetrahydrothiopyran where the sulfur is in the sulfone oxidation state (1,1-dioxide). This precursor can be selectively brominated at the 4-position using appropriate brominating agents under inert atmosphere conditions.

  • Typical reaction conditions include:
    • Use of nickel(II) bromide trihydrate as a bromine source or catalyst
    • Presence of ligands such as 4,4'-di-tert-butyl-2,2'-bipyridine to stabilize catalytic species
    • Use of zinc and dimethyl dicarbonate in ethyl acetate as solvents and reducing agents
    • Reaction times ranging from 0.25 hours to several hours at controlled temperatures (e.g., 60°C)
    • Inert atmosphere (e.g., nitrogen or argon) to prevent side reactions

This method yields this compound with moderate to good yields (up to ~73%) depending on precise conditions and reagent ratios.

Multi-Component and Tandem Reaction Approaches

Recent advances have explored one-pot multi-component reactions (MCR) and tandem reaction sequences starting from dihydro-2H-thiopyran-3(4H)-one-1,1-dioxide, a closely related sulfone intermediate. These methods enable the construction of the thiopyran ring system with functionalization, including bromination, in fewer steps and with higher atom economy.

  • Key features:
    • Use of Biginelli-type three-component condensations involving β-ketosulfones
    • Catalysis by Lewis acids such as Yb(OTf)3 or promoters like trimethylsilyl chloride (TMSCl)
    • Reactions conducted in solvents like DMF, MeCN, or under solvent-free microwave conditions
    • Control of regioselectivity and isomer ratios through temperature, reagent equivalents, and reaction time

A representative data table from such studies shows the effect of different conditions on yield and isomer distribution:

Entry Conditions Yield (%) Isomer Ratio (2a:2a')
1 0.8 equiv NaI, 0.8 equiv TMSCl, MeCN, 22°C, 4 h traces n.d.
3 4 equiv TMSCl, DMF, -20°C, 5 days 23 2:1
4 4 equiv TMSCl, DMF, 22°C, 3 days 59 2:1.2
6 3 equiv TMSCl, DMF, 22°C, 5 days 72 2:1
7 3 equiv HCl, EtOH, 82°C, 6 h 23 1:0

This data indicates that TMSCl is an effective promoter for regioselective synthesis, with yields up to 72% under optimized conditions.

Catalytic and Green Chemistry Considerations

The preparation methods emphasize green chemistry principles by employing:

  • Mild reaction temperatures
  • Use of ethyl acetate and other relatively benign solvents
  • Catalytic amounts of metal salts and ligands
  • Inert atmosphere to minimize oxidation and side reactions

Such conditions improve the environmental footprint and scalability of the synthesis.

Summary of Preparation Methods

Method Type Key Reagents & Conditions Yield Range Advantages References
Bromination of sulfone precursors NiBr2·3H2O, 4,4'-di-tert-butyl-2,2'-bipyridine, Zn, dimethyl dicarbonate, ethyl acetate, inert atmosphere, 60°C Up to 73% Selective bromination, green chemistry
Multi-component Biginelli-type synthesis β-ketosulfone, TMSCl, DMF/MeCN, Lewis acid catalysts, variable temperature and time 23–72% One-pot, regioselective, adaptable
Acid-promoted condensation HCl in EtOH, elevated temperature ~23% Simpler setup, lower yield

Research Findings and Analytical Characterization

  • The synthesized this compound is confirmed by advanced 2D NMR techniques, ensuring structural integrity and regioselectivity.
  • Computational and in silico studies support the biological relevance of these compounds, highlighting their potential as anti-inflammatory and enzyme inhibitory agents.
  • Patent literature details synthetic routes optimized for pharmaceutical intermediates, emphasizing the compound's utility in drug discovery.

Q & A

Q. What are the primary synthetic routes for 4-Bromotetrahydro-2H-thiopyran 1,1-dioxide?

A widely applicable method involves lithium diisopropylamide (LDA)-mediated cyclization of α-substituted o-(methylsulfonyl)styrenes. Starting from brominated precursors, the reaction proceeds via deprotonation and intramolecular cyclization in tetrahydrofuran (THF) at controlled temperatures (–78°C to room temperature). Post-reaction aqueous workup and silica gel chromatography yield the product . For brominated derivatives, electrophilic bromination can be optimized using halogenation agents under inert conditions .

Q. How is the structural identity of this compound confirmed?

Structural validation employs:

  • X-ray crystallography : Refinement via SHELX software (e.g., SHELXL for small-molecule refinement) to resolve bond lengths, angles, and ring puckering .
  • Spectroscopy :
  • NMR : Distinct chemical shifts for the sulfone group (δ 3.0–4.0 ppm for SO₂-adjacent protons) and bromine-coupled splitting patterns .
  • HR-MS : High-resolution mass spectrometry confirms molecular ion peaks (e.g., m/z 197.0636 for related derivatives) .

Q. What are the characteristic spectroscopic signatures of this compound?

Key features include:

  • IR : Strong absorption bands at ~1308 cm⁻¹ (asymmetric SO₂ stretch) and ~1133 cm⁻¹ (symmetric SO₂ stretch) .
  • ¹³C NMR : Deshielded carbons adjacent to the sulfone group (e.g., δ 53–60 ppm) .
  • UV-Vis : Absorbance in the 250–300 nm range due to π→π* transitions in the thiopyran ring .

Advanced Research Questions

Q. How can computational methods resolve ring puckering in thiopyran dioxides?

The Cremer-Pople puckering parameterization defines ring conformation using displacement coordinates orthogonal to the mean plane. For six-membered rings, puckering amplitudes (e.g., chair vs. boat conformers) are derived from crystallographic data using software like ORTEP-3 for visualization . Molecular dynamics simulations can further predict dominant conformers under varying conditions .

Q. What strategies address contradictions in reaction yields or spectroscopic data?

  • Reaction optimization : Adjust LDA stoichiometry, temperature gradients, or solvent polarity (e.g., THF vs. DMF) to improve cyclization efficiency .
  • Data cross-validation : Combine NMR, X-ray, and HR-MS to resolve ambiguities (e.g., distinguishing regioisomers) .
  • Steric/electronic analysis : DFT calculations (e.g., Gaussian) model substituent effects on reactivity and spectral outputs .

Q. How are Diels-Alder reactions tailored for thiopyran dioxide derivatives?

The electron-deficient sulfone group enhances dienophile activity. Reactions with electron-rich dienes (e.g., furans) proceed under mild conditions (room temperature, dichloromethane). Monitor regioselectivity via HPLC and confirm adducts by NOESY NMR .

Q. What crystallographic challenges arise with thiopyran dioxides, and how are they mitigated?

  • Twinning : Common in high-symmetry crystals; use TWINABS for data integration .
  • Disorder : Refine split positions using SHELXL’s PART instruction .
  • High-resolution data : Collect synchrotron data (λ = 0.7–1.0 Å) to resolve subtle conformational variations .

Methodological Tables

Q. Table 1. Synthetic Conditions for LDA-Mediated Cyclization

ParameterOptimal ValueReference
SolventTHF (anhydrous)
Temperature–78°C (initiation), 0–25°C (completion)
LDA Equivalents1.0–1.2 eq
PurificationSiO₂ chromatography (hexane:EtOAc)

Q. Table 2. Key Crystallographic Refinement Metrics

MetricTypical RangeSoftware/Tool
R-factor< 0.05SHELXL
Puckering amplitude (q)0.3–0.6 ÅCremer-Pople
Twinning fraction0.0–0.4TWINABS

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromotetrahydro-2H-thiopyran 1,1-dioxide
Reactant of Route 2
4-Bromotetrahydro-2H-thiopyran 1,1-dioxide

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